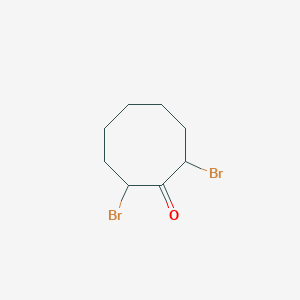
2,8-Dibromocyclooctan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,8-Dibromocyclooctan-1-one is an organic compound with the molecular formula C8H12Br2O. It is a dibromo derivative of cyclooctanone, characterized by the presence of two bromine atoms at the 2 and 8 positions on the cyclooctane ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,8-Dibromocyclooctan-1-one can be synthesized through the bromination of cyclooctanone. One common method involves the use of bromine (Br2) in the presence of a solvent such as carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2). The reaction is typically carried out at low temperatures to control the reactivity and ensure selective bromination at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the use of safer and more environmentally friendly solvents and reagents is often preferred in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
2,8-Dibromocyclooctan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Reduction Reactions: The compound can be reduced to form cyclooctanone or other derivatives.
Oxidation Reactions: Oxidation can lead to the formation of more complex brominated compounds.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Substitution: Formation of cyclooctanone derivatives.
Reduction: Formation of cyclooctanone.
Oxidation: Formation of higher brominated cyclooctane derivatives.
Wissenschaftliche Forschungsanwendungen
2,8-Dibromocyclooctan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,8-Dibromocyclooctan-1-one involves its reactivity with nucleophiles and electrophiles. The bromine atoms at the 2 and 8 positions make the compound highly reactive, allowing it to participate in various substitution and addition reactions. The molecular targets and pathways involved depend on the specific reactions and conditions used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,8-Dibromooctane: A linear dibromoalkane with similar reactivity but different structural properties.
1,2-Dibromocyclopentane: A smaller ring structure with bromine atoms at adjacent positions.
1,4-Dibromobutane: A shorter chain dibromoalkane with different reactivity and applications.
Uniqueness
2,8-Dibromocyclooctan-1-one is unique due to its eight-membered ring structure and the specific positioning of the bromine atoms. This structural feature imparts distinct reactivity and makes it a valuable compound in various chemical and industrial applications .
Eigenschaften
Molekularformel |
C8H12Br2O |
|---|---|
Molekulargewicht |
283.99 g/mol |
IUPAC-Name |
2,8-dibromocyclooctan-1-one |
InChI |
InChI=1S/C8H12Br2O/c9-6-4-2-1-3-5-7(10)8(6)11/h6-7H,1-5H2 |
InChI-Schlüssel |
LRXMGJWCLZETQE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C(=O)C(CC1)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



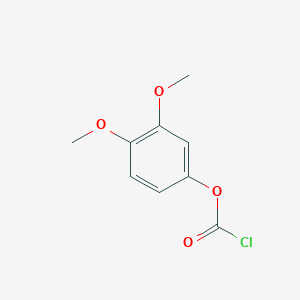
![3-Amino-N-methyl-2-{[4-(trifluoromethyl)phenyl]methyl}propanamide](/img/structure/B13222298.png)
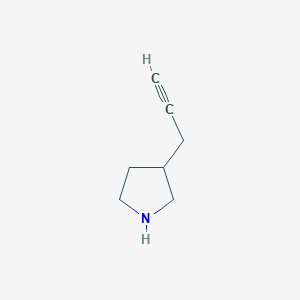
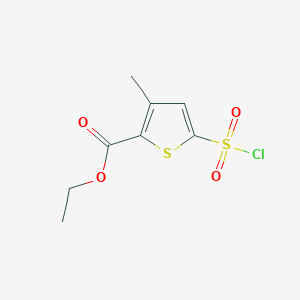
![N-[3-Methyl-5-(propan-2-yloxy)phenyl]acetamide](/img/structure/B13222317.png)
![3-{[(Benzyloxy)carbonyl]amino}-3-(4-tert-butylphenyl)-2,2-dimethylpropanoic acid](/img/structure/B13222324.png)

![1-[3-(Dimethylamino)-2-hydroxypropyl]cyclobutane-1-carbonitrile](/img/structure/B13222337.png)
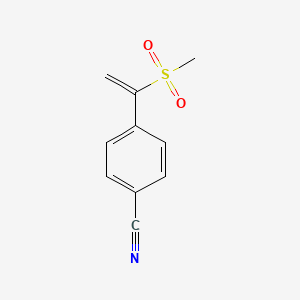
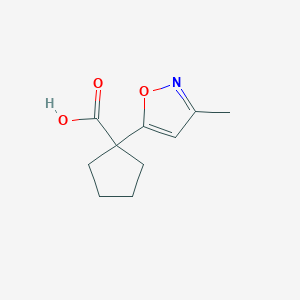
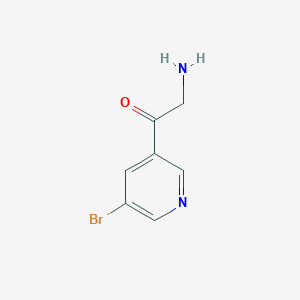
amine](/img/structure/B13222354.png)
![1-[2-Amino-1-(1-methyl-1H-pyrazol-5-yl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B13222358.png)
